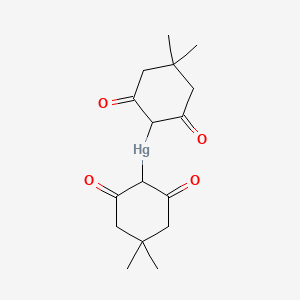![molecular formula C18H9N3O12 B14506005 (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] CAS No. 64971-96-6](/img/structure/B14506005.png)
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is a complex organic compound characterized by its unique cyclopropane core and three nitrofuran moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrofuran groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitrofuran compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitrofuran groups.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] involves its interaction with biological molecules. The nitrofuran groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This makes the compound effective as an antimicrobial agent by targeting bacterial DNA and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is unique due to its cyclopropane core, which imparts rigidity and distinct electronic properties to the molecule. This structural feature differentiates it from other nitrofuran compounds and may contribute to its specific biological activities .
Propriétés
Numéro CAS |
64971-96-6 |
|---|---|
Formule moléculaire |
C18H9N3O12 |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
[2,3-bis(5-nitrofuran-2-carbonyl)cyclopropyl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C18H9N3O12/c22-16(7-1-4-10(31-7)19(25)26)13-14(17(23)8-2-5-11(32-8)20(27)28)15(13)18(24)9-3-6-12(33-9)21(29)30/h1-6,13-15H |
Clé InChI |
CAKZPJAZAPEDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2C(C2C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


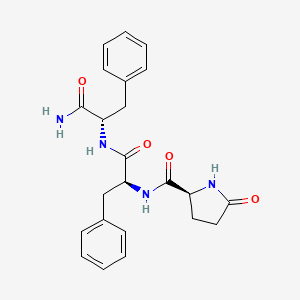
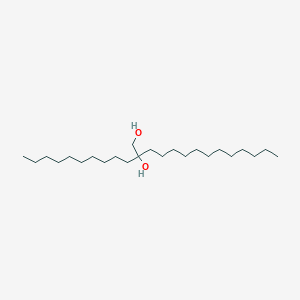
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
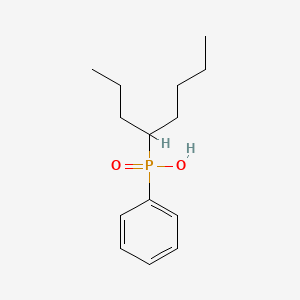

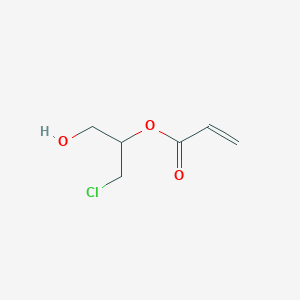
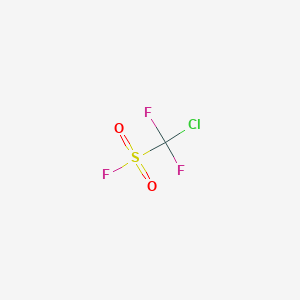

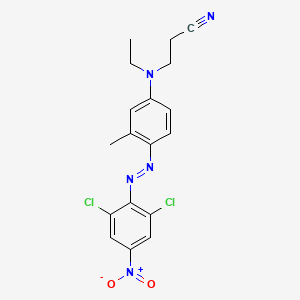
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
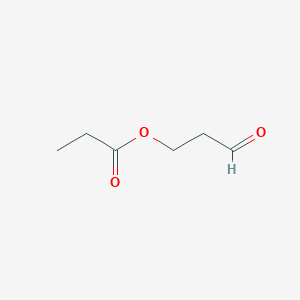
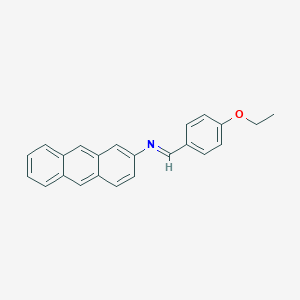
phosphanium iodide](/img/structure/B14506012.png)
